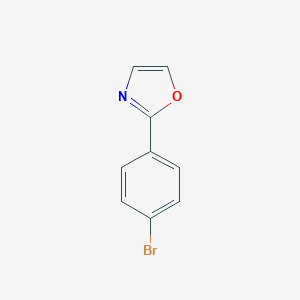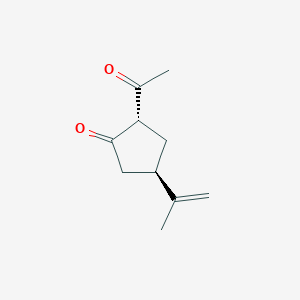![molecular formula C7H9N3O2 B070724 2-[Bis(cyanomethyl)amino]propanoic acid CAS No. 164462-17-3](/img/structure/B70724.png)
2-[Bis(cyanomethyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(cyanomethyl)amino]propanoic acid (BCA) is a synthetic compound that has gained attention in scientific research due to its unique properties. BCA is a derivative of the amino acid glycine and has been found to have potential applications in various fields, including the pharmaceutical industry, materials science, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-[Bis(cyanomethyl)amino]propanoic acid is not yet fully understood. However, it has been suggested that it works by inhibiting the growth of cancer cells and bacteria. 2-[Bis(cyanomethyl)amino]propanoic acid has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
2-[Bis(cyanomethyl)amino]propanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of cancer and other diseases. 2-[Bis(cyanomethyl)amino]propanoic acid has also been found to regulate the expression of genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[Bis(cyanomethyl)amino]propanoic acid in lab experiments is its relative ease of synthesis. 2-[Bis(cyanomethyl)amino]propanoic acid is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-[Bis(cyanomethyl)amino]propanoic acid is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are many potential future directions for research on 2-[Bis(cyanomethyl)amino]propanoic acid. One area of interest is the development of new drugs based on 2-[Bis(cyanomethyl)amino]propanoic acid. Researchers are also investigating the use of 2-[Bis(cyanomethyl)amino]propanoic acid in the development of new materials, such as biodegradable polymers. Additionally, further research is needed to fully understand the mechanism of action of 2-[Bis(cyanomethyl)amino]propanoic acid and its potential applications in different fields.
In conclusion, 2-[Bis(cyanomethyl)amino]propanoic acid is a promising compound that has potential applications in various fields, including the pharmaceutical industry, materials science, and biotechnology. Its unique properties make it a promising candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-[Bis(cyanomethyl)amino]propanoic acid involves the reaction of glycine with acrylonitrile in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 2-[Bis(cyanomethyl)amino]propanoic acid. This synthesis method is relatively simple and can be scaled up for industrial production.
Applications De Recherche Scientifique
2-[Bis(cyanomethyl)amino]propanoic acid has been studied for its potential use in the development of new drugs. It has been found to have antimicrobial and anticancer properties, making it a promising candidate for the treatment of infectious diseases and cancer. 2-[Bis(cyanomethyl)amino]propanoic acid has also been studied for its use in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
164462-17-3 |
|---|---|
Nom du produit |
2-[Bis(cyanomethyl)amino]propanoic acid |
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-[bis(cyanomethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9N3O2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,4-5H2,1H3,(H,11,12) |
Clé InChI |
AVDSNUDKECFGRQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N(CC#N)CC#N |
SMILES canonique |
CC(C(=O)O)N(CC#N)CC#N |
Synonymes |
Alanine, N,N-bis(cyanomethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



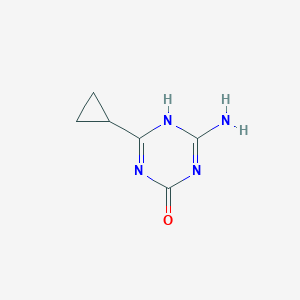
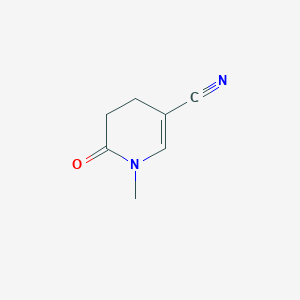
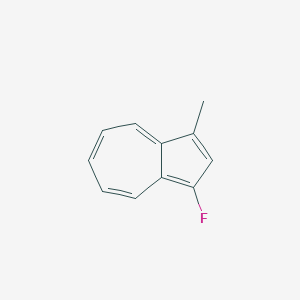
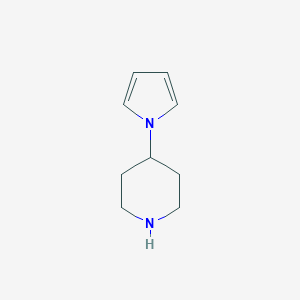
![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)
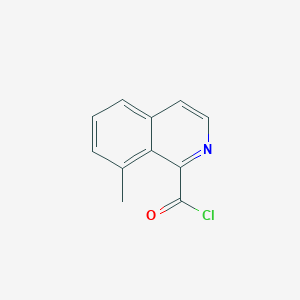

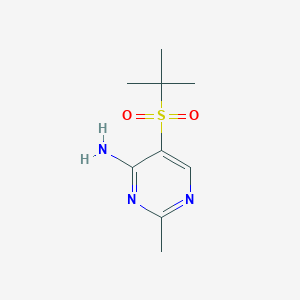
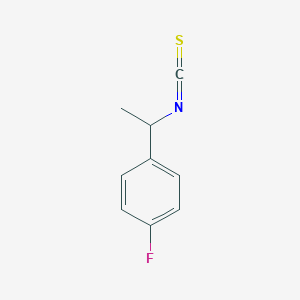

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
